molecular formula C10H23N3O B2670895 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol CAS No. 252006-26-1

2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2670895
CAS No.: 252006-26-1
M. Wt: 201.314
InChI Key: TUKFFSGMQJSJQQ-UHFFFAOYSA-N
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Description

2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol (CAS 252006-26-1) is a chemical compound with the molecular formula C₁₀H₂₃N₃O and a molecular weight of 201.31 g/mol . This piperazine derivative features a heterocyclic piperazine ring and is characterized by key functional groups including a primary amine and a hydroxyl group, which contribute to its physicochemical properties such as a topological polar surface area (TPSA) of 52.73 Ų . In scientific research, this compound serves as a valuable building block in medicinal chemistry and organic synthesis . Its structure makes it a versatile intermediate for the construction of more complex molecules, particularly in the development of pharmaceuticals. Specific research indicates its application in the design and synthesis of kinase inhibitors, such as potential Bcr-Abl inhibitors for leukemia research, where derivatives have demonstrated cytotoxic activity in cell-based studies . The piperazine-ethanol moiety is known to enhance solubility and facilitate binding interactions with biological targets . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers can handle this material as a powder at room temperature . For safe handling, please consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-aminobutyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O/c11-3-1-2-4-12-5-7-13(8-6-12)9-10-14/h14H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKFFSGMQJSJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with 4-aminobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Biological Activity

2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol, also known by its IUPAC name, exhibits a complex structure with significant potential in biological applications. Its molecular formula is C10H23N3OC_{10}H_{23}N_{3}O and it has a molecular weight of 201.31 g/mol. The compound is characterized by the presence of a piperazine ring, which is a common motif in pharmacologically active compounds.

PropertyValue
Chemical FormulaC10H23N3O
Molecular Weight201.31 g/mol
IUPAC Name2-[4-(4-Aminobutyl)piperazin-1-yl]ethanol
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine moiety allows for significant structural versatility, enabling the compound to modulate biochemical pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to their active sites.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Pharmacological Studies

Research indicates that compounds similar to this compound have shown promising results in various pharmacological contexts:

Case Studies

Several studies have evaluated the biological activity of piperazine derivatives:

  • Antitumor Activity Evaluation : A study synthesized several piperazine derivatives and tested their antitumor efficacy against various cancer cell lines. Results showed that some compounds exhibited significant cytotoxicity, indicating potential therapeutic applications .
  • Antimicrobial Screening : In vitro studies assessed the antibacterial activity of piperazine derivatives against Gram-negative and Gram-positive bacteria. While some showed activity, others were inactive, highlighting the need for further optimization .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that modifications to the piperazine ring or the alkyl substituents can significantly alter its biological activity. For instance:

  • Substituent Variation : Altering the length or branching of the aminoalkyl side chain can impact binding affinity and selectivity for biological targets.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its specific functional groups:

CompoundAntitumor ActivityAntimicrobial Activity
This compoundPotentially activeLimited data available
Piperazine derivative ASignificantActive against Gram+
Piperazine derivative BModerateInactive

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol?

Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting N-hydroxyethyl piperazine with 4-aminobutyl derivatives yields the target compound with a 70–98% yield . Key characterization steps include:

  • 1H/13C NMR : Peaks at δ 3.74–3.59 (m, 2H, CH2) and δ 59.30 (C-O) confirm the ethanol-piperazine backbone .
  • ESI-MS : A molecular ion peak at m/z 221.1 ([M+H]+) validates the molecular formula (C12H19N3O) .
  • Melting Point : A range of 129.3–133.5°C indicates purity .

Basic: How can researchers ensure structural fidelity and purity during synthesis?

Answer:
Orthogonal analytical techniques are critical:

  • Chromatography : Use HPLC or TLC to monitor reaction progress and isolate intermediates .
  • Spectroscopic Validation : Compare NMR shifts (e.g., δ 6.57–6.90 for aromatic protons in derivatives) with literature data .
  • Elemental Analysis : Confirm C, H, N ratios to rule out byproducts .

Advanced: How is this compound utilized in designing kinase inhibitors, such as Bcr-Abl inhibitors for leukemia?

Answer:
The piperazine-ethanol moiety enhances solubility and binding to kinase domains. In Bcr-Abl inhibitors, derivatives of this compound exhibit cytotoxicity in chronic myeloid leukemia (CML) cell lines (IC50 values in µM range) . Methodologies include:

  • Cellular Assays : Measure viability via MTT assays in imatinib-sensitive/resistant CML cells .
  • Structure-Activity Relationship (SAR) : Modify the aminobutyl chain to optimize steric and electronic interactions with the ATP-binding pocket .

Advanced: What computational strategies validate the binding interactions of this compound with biological targets?

Answer:
AutoDock Vina is employed for molecular docking:

  • Grid Parameterization : Define the target protein’s active site (e.g., 5-HT1A serotonin receptor) .
  • Scoring Function : Prioritize binding poses with the lowest ΔG values (e.g., −9.4 kcal/mol) .
  • Validation : Cross-check docking results with mutagenesis studies or cryo-EM data to confirm residue-specific interactions .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:
Discrepancies in cytotoxicity or receptor affinity may arise from:

  • Assay Variability : Standardize protocols (e.g., serum-free conditions for cell-based assays) .
  • Metabolic Stability : Use hepatic microsome assays to compare degradation rates between studies .
  • Orthogonal Binding Assays : Validate receptor affinity via SPR (surface plasmon resonance) alongside radioligand displacement .

Advanced: How should researchers address limited toxicity data for safe handling?

Answer:
While safety data sheets (SDS) lack comprehensive toxicity profiles , adopt precautionary measures:

  • In Vitro Screening : Perform Ames tests for mutagenicity and MTT assays for acute cytotoxicity .
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .
  • Ecotoxicity Mitigation : Apply the precautionary principle—treat waste with activated carbon to adsorb residues .

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